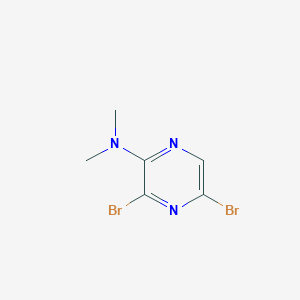

3,5-dibromo-N,N-dimethylpyrazin-2-amine

Description

Properties

IUPAC Name |

3,5-dibromo-N,N-dimethylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Br2N3/c1-11(2)6-5(8)10-4(7)3-9-6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBCSKITGQNOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(N=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70518081 | |

| Record name | 3,5-Dibromo-N,N-dimethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84539-07-1 | |

| Record name | 3,5-Dibromo-N,N-dimethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 3,5-dibromo-N,N-dimethylpyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dibromo-N,N-dimethylpyrazin-2-amine is a halogenated heterocyclic compound belonging to the pyrazine class of molecules. Its structure, featuring a pyrazine ring substituted with two bromine atoms and a dimethylamino group, suggests its potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a summary of its known chemical properties based on available data.

Chemical Properties

The fundamental chemical and physical properties of 3,5-dibromo-N,N-dimethylpyrazin-2-amine are summarized in the table below. These data are primarily sourced from chemical supplier catalogs and databases.

| Property | Value | Source |

| Molecular Formula | C₆H₇Br₂N₃ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 280.95 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 84539-07-1 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 80-81 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 300.0 ± 40.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.921 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 0.89 ± 0.10 | --INVALID-LINK-- |

| InChI Key | VZBCSKITGQNOCM-UHFFFAOYSA-N | --INVALID-LINK-- |

Experimental Data

While protocols exist for the synthesis of the related compound, 2-amino-3,5-dibromopyrazine, these methods are not directly applicable to the N,N-dimethylated analog. The synthesis of 3,5-dibromo-N,N-dimethylpyrazin-2-amine would likely involve the bromination of 2-(dimethylamino)pyrazine or the dimethylation of 2-amino-3,5-dibromopyrazine. However, without experimental validation, these remain hypothetical routes.

The lack of published experimental data suggests that this compound is a relatively niche research chemical.

Reactivity and Stability

Information regarding the specific reactivity and stability of 3,5-dibromo-N,N-dimethylpyrazin-2-amine is not available in the surveyed literature. However, based on its structure, the following reactivity patterns can be anticipated:

-

Nucleophilic Aromatic Substitution: The bromine atoms on the pyrazine ring are expected to be susceptible to nucleophilic substitution reactions, particularly with strong nucleophiles. This could allow for the introduction of various functional groups at the 3- and 5-positions.

-

Metal-Catalyzed Cross-Coupling Reactions: The C-Br bonds could serve as handles for various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds.

-

Stability: The compound should be stored under inert gas (nitrogen or argon) at 2-8°C, as indicated by supplier information[1]. This suggests that it may be sensitive to air, moisture, or elevated temperatures.

Biological Activity and Signaling Pathways

There is currently no published information on the biological activity or pharmacological relevance of 3,5-dibromo-N,N-dimethylpyrazin-2-amine. Consequently, no signaling pathways involving this specific compound can be described or visualized. The biological effects of pyrazine derivatives can be diverse, and any potential activity of this compound would require experimental investigation.

Logical Workflow for Characterization

In the absence of established experimental workflows for this compound, a logical approach for its synthesis and characterization is proposed below. This workflow is a standard procedure in synthetic chemistry for the preparation and validation of a novel compound.

Caption: Proposed workflow for the synthesis and characterization of 3,5-dibromo-N,N-dimethylpyrazin-2-amine.

Conclusion

3,5-dibromo-N,N-dimethylpyrazin-2-amine is a chemical compound with established basic properties but a significant lack of in-depth experimental data in the public domain. Its structure suggests potential for further chemical modifications and applications in various fields of research. However, a thorough experimental investigation is required to elucidate its synthesis, reactivity, spectral characteristics, and biological activity. This guide serves as a summary of the currently available information and a starting point for researchers interested in exploring the chemistry of this compound.

References

In-Depth Technical Guide: 3,5-dibromo-N,N-dimethylpyrazin-2-amine (CAS Number 84539-07-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-dibromo-N,N-dimethylpyrazin-2-amine, a halogenated pyrazine derivative of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document consolidates known physicochemical properties, proposes a detailed synthetic route based on established chemical transformations of related compounds, and discusses its potential applications in drug development by drawing parallels with other biologically active pyrazine analogs. This guide aims to serve as a foundational resource for researchers investigating this and similar molecules.

Chemical Properties and Data

3,5-dibromo-N,N-dimethylpyrazin-2-amine is a solid heterocyclic compound.[1] Its fundamental properties are summarized in the table below. It is important to note that while basic identifiers and some physical properties are available from chemical suppliers, detailed experimental data such as spectroscopic analyses are not readily found in the public domain.

| Property | Value | Reference(s) |

| CAS Number | 84539-07-1 | [1] |

| Molecular Formula | C₆H₇Br₂N₃ | [1] |

| Molecular Weight | 280.95 g/mol | [1] |

| Melting Point | 80-81 °C | [2] |

| Appearance | Solid | [3] |

| Purity | Typically >95% (as supplied) | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Proposed Synthesis and Experimental Protocol

A specific, detailed experimental protocol for the synthesis of 3,5-dibromo-N,N-dimethylpyrazin-2-amine is not explicitly described in the reviewed literature. However, a plausible and efficient two-step synthetic pathway can be proposed based on established methodologies for the synthesis of the precursor, 2-amino-3,5-dibromopyrazine, and the subsequent N,N-dimethylation of aromatic amines.

Proposed Synthetic Pathway

The proposed synthesis involves:

-

Bromination: The dibromination of 2-aminopyrazine to yield 2-amino-3,5-dibromopyrazine.

-

N,N-dimethylation: The subsequent methylation of the primary amine to afford the final product, 3,5-dibromo-N,N-dimethylpyrazin-2-amine.

Caption: Proposed two-step synthesis of 3,5-dibromo-N,N-dimethylpyrazin-2-amine.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine (Precursor)

This protocol is adapted from a reported efficient method for the dihalogenation of 2-aminopyrazine.[4]

-

Materials: 2-aminopyrazine, N-Bromosuccinimide (NBS), Acetonitrile.

-

Procedure:

-

In a microwave-safe reaction vessel, dissolve 2-aminopyrazine (1.0 eq) in acetonitrile.

-

Add N-Bromosuccinimide (2.2 eq) to the solution.

-

Seal the vessel and subject it to microwave irradiation at a suitable temperature and time to drive the reaction to completion (optimization may be required).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-amino-3,5-dibromopyrazine.

-

Step 2: Synthesis of 3,5-dibromo-N,N-dimethylpyrazin-2-amine

This protocol is based on a general method for the N,N-dimethylation of primary amines using a ruthenium catalyst and formaldehyde.[5]

-

Materials: 2-amino-3,5-dibromopyrazine, Formaldehyde (37% in water), 5% Ruthenium on Carbon (Ru/C) catalyst, Methanol, Hydrogen gas.

-

Procedure:

-

To a high-pressure reaction vessel, add 2-amino-3,5-dibromopyrazine (1.0 eq), methanol as the solvent, and the 5% Ru/C catalyst (a catalytic amount).

-

Add formaldehyde (excess, e.g., 3.0 eq) to the mixture.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to an appropriate pressure and heat the reaction mixture with stirring (e.g., 70°C).

-

Maintain the reaction under these conditions for several hours, monitoring the progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the Ru/C catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography to yield 3,5-dibromo-N,N-dimethylpyrazin-2-amine.

-

Potential Applications in Drug Development

While there is no specific literature on the biological activity of 3,5-dibromo-N,N-dimethylpyrazin-2-amine, the pyrazine scaffold is a well-established pharmacophore in medicinal chemistry.[6][7][8] Pyrazine derivatives have demonstrated a wide range of biological activities, including roles as kinase inhibitors, antibacterial agents, and anti-inflammatory molecules.[9]

The presence of two bromine atoms on the pyrazine ring of the title compound offers synthetic handles for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of compounds for biological screening. The N,N-dimethylamino group can influence the compound's physicochemical properties, such as solubility and basicity, which are critical for drug-like characteristics.

Given the known activities of substituted pyrazines, 3,5-dibromo-N,N-dimethylpyrazin-2-amine could serve as a valuable intermediate or a candidate molecule for screening in various therapeutic areas, including oncology and infectious diseases.

Mandatory Visualizations

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like 3,5-dibromo-N,N-dimethylpyrazin-2-amine.

Caption: General workflow for the synthesis and evaluation of a target compound.

Conclusion

3,5-dibromo-N,N-dimethylpyrazin-2-amine is a chemical entity with potential as a building block in the development of novel therapeutics. While detailed experimental data for this specific compound is scarce, this guide provides a solid foundation for its synthesis and suggests avenues for its biological evaluation based on the well-documented importance of the pyrazine core in medicinal chemistry. Further research is warranted to fully characterize this compound and explore its potential in drug discovery programs.

References

- 1. 84539-07-1|3,5-Dibromo-N,N-dimethylpyrazin-2-amine|BLD Pharm [bldpharm.com]

- 2. 3,5-DIBROMO-N,N-DIMETHYLPYRAZINAMINE | 84539-07-1 [amp.chemicalbook.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. BETA-STYRENESULFONIC ACID SODIUM SALT(2039-44-3) 1H NMR [m.chemicalbook.com]

- 5. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Substituted pyrazinecarboxamides: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

3,5-dibromo-N,N-dimethylpyrazin-2-amine IUPAC name

An In-depth Technical Guide to 3,5-dibromo-N,N-dimethylpyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3,5-dibromo-N,N-dimethylpyrazin-2-amine. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Chemical and Physical Properties

3,5-dibromo-N,N-dimethylpyrazin-2-amine, with the IUPAC name 3,5-dibromo-N,N-dimethylpyrazin-2-amine , is a halogenated pyrazine derivative.[1][2] Its chemical structure and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 3,5-dibromo-N,N-dimethylpyrazin-2-amine | [1][2] |

| Synonyms | 2-Pyrazinamine, 3,5-dibromo-N,N-dimethyl-; (3,5-Dibromo-pyrazin-2-yl)-dimethyl-amine | [2] |

| CAS Number | 84539-07-1 | [1][2] |

| Molecular Formula | C6H7Br2N3 | [1][2] |

| Molecular Weight | 280.95 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 80-81 °C | [2] |

| Boiling Point | 300.0 ± 40.0 °C (Predicted) | [2] |

| Density | 1.921 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 0.89 ± 0.10 (Predicted) | [2] |

| Purity | ≥95.0% | [1] |

Synthesis and Purification

The synthesis of 3,5-dibromo-N,N-dimethylpyrazin-2-amine can be achieved through a multi-step process, typically starting from 2-aminopyrazine. A plausible synthetic route involves the bromination of the pyrazine ring followed by the methylation of the amino group.

Experimental Protocol: Synthesis of 3,5-dibromopyrazin-2-amine (Precursor)

This protocol is based on the bromination of 2-aminopyrazine.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyrazine in a suitable solvent such as a mixture of dimethyl sulfoxide (DMSO) and water.

-

Bromination: Cool the solution in an ice bath. Slowly add N-bromosuccinimide (NBS) (2.2 equivalents) portion-wise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 3,5-dibromopyrazin-2-amine by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Experimental Protocol: Synthesis of 3,5-dibromo-N,N-dimethylpyrazin-2-amine

This proposed protocol involves the dimethylation of the precursor.

-

Reaction Setup: Dissolve the purified 3,5-dibromopyrazin-2-amine in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Deprotonation: Add a suitable base, such as sodium hydride (NaH), to the solution at 0 °C to deprotonate the primary amine.

-

Methylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, dropwise to the reaction mixture.

-

Reaction and Work-up: Allow the reaction to proceed at room temperature until completion. Quench the reaction carefully with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt, and concentrate it. The final product can be purified by recrystallization or column chromatography.

References

Spectroscopic and Physicochemical Profile of 3,5-dibromo-N,N-dimethylpyrazin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 3,5-dibromo-N,N-dimethylpyrazin-2-amine (CAS No. 84539-07-1). Due to the limited availability of public domain experimental spectroscopic data for this specific compound, this document focuses on its known physicochemical characteristics, predicted spectroscopic features based on its chemical structure, and detailed experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug discovery.

Physicochemical Properties

3,5-dibromo-N,N-dimethylpyrazin-2-amine is a halogenated heterocyclic amine with the molecular formula C₆H₇Br₂N₃. Its structure features a pyrazine ring substituted with two bromine atoms and a dimethylamino group, suggesting its potential utility as a building block in the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 84539-07-1 | BLDpharm[1], ChemicalBook[2] |

| Molecular Formula | C₆H₇Br₂N₃ | CymitQuimica[3], ChemicalBook[2] |

| Molecular Weight | 280.95 g/mol | ChemicalBook[2] |

| Melting Point | 80-81 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 300.0 ± 40.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.921 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 0.89 ± 0.10 | ChemicalBook[2] |

| Storage Conditions | Inert atmosphere, 2-8°C | BLDpharm[1], ChemicalBook[2] |

Predicted Spectroscopic Data

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting two main signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.5 | Singlet | 1H | Pyrazine C-H |

| ~ 3.0 - 3.5 | Singlet | 6H | N(CH₃)₂ |

The downfield chemical shift of the pyrazine proton is due to the deshielding effects of the electronegative nitrogen atoms and bromine atoms in the aromatic ring. The six protons of the two methyl groups on the amine are equivalent and are therefore expected to appear as a single sharp peak.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to show four distinct signals corresponding to the different carbon environments in the molecule:

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C-N(CH₃)₂ |

| ~ 140 - 145 | C-H |

| ~ 125 - 130 | C-Br (at position 3) |

| ~ 120 - 125 | C-Br (at position 5) |

| ~ 40 - 45 | N(CH₃)₂ |

The exact chemical shifts will be influenced by the solvent used for analysis. The carbons attached to the electronegative nitrogen and bromine atoms are expected to be the most downfield.

Predicted IR Spectroscopy

The infrared spectrum will likely display characteristic absorption bands for the functional groups present:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3100 - 3000 | C-H stretch | Aromatic C-H |

| ~ 2950 - 2850 | C-H stretch | Aliphatic C-H (methyl) |

| ~ 1600 - 1450 | C=N and C=C stretch | Pyrazine ring |

| ~ 1350 - 1250 | C-N stretch | Aromatic amine |

| ~ 700 - 500 | C-Br stretch | Bromoalkane |

As a tertiary amine, there will be no N-H stretching vibrations, which are typically observed between 3300 and 3500 cm⁻¹.

Predicted Mass Spectrometry

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak (M⁺) region should exhibit three peaks in an approximate 1:2:1 ratio:

-

m/z ~279: [C₆H₇⁷⁹Br₂N₃]⁺

-

m/z ~281: [C₆H₇⁷⁹Br⁸¹BrN₃]⁺

-

m/z ~283: [C₆H₇⁸¹Br₂N₃]⁺

Common fragmentation patterns would likely involve the loss of a methyl group (-15 amu) or a bromine atom (-79 or -81 amu).

Experimental Protocols for Spectroscopic Analysis

For researchers who wish to acquire experimental data for this compound, the following general protocols can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3,5-dibromo-N,N-dimethylpyrazin-2-amine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay to at least 1 second.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.

-

A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Electron Impact (EI) sources.

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

-

EI-MS: Introduce the sample via a direct insertion probe or a GC inlet. Acquire the spectrum with a standard electron energy of 70 eV.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a dibrominated compound.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound like 3,5-dibromo-N,N-dimethylpyrazin-2-amine.

References

Synthesis of 3,5-dibromo-N,N-dimethylpyrazin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,5-dibromo-N,N-dimethylpyrazin-2-amine, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the dibromination of 2-aminopyrazine to yield the key intermediate, 2-amino-3,5-dibromopyrazine. This intermediate subsequently undergoes N,N-dimethylation to afford the final product. This guide provides detailed experimental protocols and summarizes key quantitative data for each step.

Synthetic Pathway Overview

The overall synthetic scheme involves two sequential reactions:

-

Bromination: 2-Aminopyrazine is treated with a brominating agent to install two bromine atoms on the pyrazine ring.

-

N,N-Dimethylation: The resulting 2-amino-3,5-dibromopyrazine is then dimethylated at the amino group to yield the target compound.

Caption: Overall synthetic pathway for 3,5-dibromo-N,N-dimethylpyrazin-2-amine.

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

The initial step focuses on the efficient synthesis of the crucial intermediate, 2-amino-3,5-dibromopyrazine. The most common and high-yielding method involves the bromination of 2-aminopyrazine.

Experimental Protocol: Bromination of 2-Aminopyrazine

A robust method for the synthesis of 2-amino-3,5-dibromopyrazine involves the use of N-bromosuccinimide (NBS) as the brominating agent in a mixed solvent system. This method has been reported to achieve high yields, often exceeding 90%[1].

Materials:

-

2-Aminopyrazine

-

N-Bromosuccinimide (NBS)

-

Dimethyl sulfoxide (DMSO)

-

Water

Procedure:

-

Dissolve 2-aminopyrazine in a mixture of dimethyl sulfoxide (DMSO) and water.

-

Cool the solution in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) portion-wise to the cooled solution while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 2-amino-3,5-dibromopyrazine.

Quantitative Data for Bromination

| Parameter | Value | Reference |

| Starting Material | 2-Aminopyrazine | [1] |

| Brominating Agent | N-Bromosuccinimide (NBS) | [1] |

| Solvent | DMSO/Water | [1] |

| Yield | >90% | [1] |

Step 2: Synthesis of 3,5-dibromo-N,N-dimethylpyrazin-2-amine

Experimental Protocol: N,N-Dimethylation via Reductive Amination

This proposed protocol is based on the successful N,N-dimethylation of a structurally similar aminobromopyridine[2] and general principles of reductive amination[3][4][5].

Materials:

-

2-Amino-3,5-dibromopyrazine

-

Aqueous Formaldehyde (37 wt. % in H₂O)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

Acetic Acid

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a solution of 2-amino-3,5-dibromopyrazine in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add aqueous formaldehyde.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Stir the reaction mixture at room temperature for a period to allow for the formation of the intermediate iminium ion.

-

Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) in portions to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 3,5-dibromo-N,N-dimethylpyrazin-2-amine.

Quantitative Data for N,N-Dimethylation (Analogous Reaction)

The following data is for the analogous synthesis of 5-bromo-3-dimethylaminopyridine and should be considered as a starting point for optimization.

| Parameter | Value | Reference |

| Starting Material | 3-Amino-5-bromopyridine | [2] |

| Reagents | Aqueous Formaldehyde, Acetic Acid, NaBH(OAc)₃ | [2] |

| Yield | 23% | [2] |

It is important to note that the yield for the target pyrazine compound may differ and optimization of reaction conditions (e.g., solvent, temperature, stoichiometry of reagents) is likely necessary to achieve a higher yield.

Experimental Workflow Diagram

Caption: Detailed experimental workflow for the synthesis of 3,5-dibromo-N,N-dimethylpyrazin-2-amine.

Conclusion

This technical guide outlines a two-step synthetic route to 3,5-dibromo-N,N-dimethylpyrazin-2-amine. The synthesis of the key intermediate, 2-amino-3,5-dibromopyrazine, is a well-established, high-yielding process. The subsequent N,N-dimethylation can be achieved via a reductive amination protocol. While the provided protocol for the final step is based on a close structural analog and may require optimization, it offers a solid foundation for researchers and drug development professionals to produce this valuable compound for their synthetic endeavors. Careful monitoring and purification are recommended to obtain the desired product with high purity.

References

Physical and chemical properties of pyrazine derivatives

An In-depth Technical Guide to the Physical and Chemical Properties of Pyrazine Derivatives

Introduction

Pyrazine is a six-membered heterocyclic aromatic organic compound with the chemical formula C₄H₄N₂.[1] It belongs to the diazine family, which are six-membered heterocyclic compounds with two nitrogen atoms in the ring.[2] The pyrazine ring is a crucial structural motif found in a vast array of biologically active compounds, including natural products, pharmaceuticals, and flavor and fragrance components.[1][3][4] Its unique electronic properties and versatile reactivity make it a valuable scaffold in medicinal chemistry and materials science.[5][6]

Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiparasitic, and antioxidant effects.[3][7][8][9] Several FDA-approved drugs contain the pyrazine moiety, highlighting its importance in drug discovery and development.[4][10] This technical guide provides a comprehensive overview of the core physical and chemical properties of pyrazine and its derivatives, detailed experimental protocols for their characterization, and insights into their roles in biological pathways, tailored for researchers, scientists, and drug development professionals.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of pyrazine derivatives are fundamental to their identification, characterization, and application. These properties are influenced by the nature and position of substituents on the pyrazine ring.

Physical Properties

Pyrazine is a colorless, water-soluble solid with a characteristic pungent, nutty odor.[1][11] The introduction of various functional groups can significantly alter the physical state, melting point, boiling point, and solubility of its derivatives.

Table 1: Physical Properties of Pyrazine and Selected Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water | pKa (protonated form) |

| Pyrazine | C₄H₄N₂ | 80.09 | 52 | 115 | Soluble | 0.37[1] |

| 2-Methylpyrazine | C₅H₆N₂ | 94.12 | -29 | 135 | Soluble | 1.4 |

| Tetramethylpyrazine | C₈H₁₂N₂ | 136.2 | 84-86 | 190 | Slightly Soluble | 2.9 |

| Pyrazinamide | C₅H₅N₃O | 123.11 | 189-191 | Decomposes | Sparingly Soluble | 0.5 |

| 2-Chloropyrazine | C₄H₃ClN₂ | 114.53 | -15 | 153 | Insoluble | -1.5 |

Data compiled from various sources including[1].

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation of pyrazine derivatives. The electron-deficient nature of the pyrazine ring influences its spectral characteristics.

Table 2: Characteristic Spectroscopic Data for Pyrazine Derivatives

| Technique | Observation | Typical Range / Value |

| ¹H NMR | Protons on the pyrazine ring | δ 8.5 - 9.0 ppm |

| Protons of alkyl substituents | Shifts depend on position | |

| ¹³C NMR | Carbons of the pyrazine ring | δ 140 - 160 ppm |

| IR | C-H stretching (aromatic) | 3000 - 3100 cm⁻¹ |

| C=N and C=C ring stretching | 1400 - 1600 cm⁻¹ | |

| C-H bending (out-of-plane) | 700 - 900 cm⁻¹ | |

| UV-Vis | π → π* transitions | λmax ≈ 260 nm |

| n → π* transitions | λmax ≈ 320 nm |

Note: Specific values are highly dependent on substitution and solvent.[12][13]

Chemical Properties and Reactivity

Pyrazine is an aromatic compound with 6 π-electrons, fulfilling Hückel's rule.[10] However, the presence of two electronegative nitrogen atoms makes the ring electron-deficient, which significantly influences its reactivity.[2]

-

Basicity : Pyrazine is a very weak base (pKa of its conjugate acid is 0.37), considerably weaker than pyridine (pKa = 5.2).[1][2] This is due to the inductive electron-withdrawing effect of the second nitrogen atom.

-

Electrophilic Aromatic Substitution : Due to the deactivating effect of the nitrogen atoms, electrophilic substitution reactions are difficult and require harsh conditions. The ring is susceptible to attack only by strong electrophiles.[14]

-

Nucleophilic Aromatic Substitution : The electron-deficient nature of the ring makes pyrazine derivatives susceptible to nucleophilic attack, particularly when a good leaving group (e.g., a halogen) is present.[2]

-

N-Oxidation : The nitrogen atoms can be readily oxidized to form N-oxides, which can then be used to introduce substituents onto the ring.[15]

Synthesis of Pyrazine Derivatives

Common synthetic routes to the pyrazine ring system often involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines.[5][16] Other established methods include the Staedel–Rugheimer and Gutknecht pyrazine syntheses.[1]

Caption: General workflow for the synthesis of pyrazine derivatives.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development and quality control. Below are standard protocols for key experiments.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which a solid compound transitions to a liquid.[17]

-

Apparatus : Melting point apparatus (e.g., Vernier Melt Station), capillary tubes, sample.

-

Procedure :

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. This range is the melting point.[17]

-

Boiling Point Determination (Simple Distillation)

This protocol determines the temperature at which a liquid's vapor pressure equals the atmospheric pressure.[17]

-

Apparatus : Round-bottom flask, heating mantle, distillation head, condenser, thermometer, receiving flask.

-

Procedure :

-

Place the liquid sample into the round-bottom flask along with boiling chips.

-

Assemble the simple distillation apparatus in a fume hood.[17] Ensure the thermometer bulb is positioned just below the side arm of the distillation head.

-

Begin heating the flask gently.

-

Observe the temperature as the vapor rises and surrounds the thermometer bulb.

-

The boiling point is the stable temperature recorded on the thermometer when the liquid is actively boiling and vapor is condensing into the receiving flask.[17]

-

Determination of Partition Coefficient (Log P) by Shake-Flask Method

Log P, the octanol-water partition coefficient, is a measure of a compound's lipophilicity, a critical parameter in drug design.[18]

-

Apparatus : Glass vials with screw caps, n-octanol, buffer solution (typically pH 7.4), analytical balance, mechanical shaker, centrifuge, UV-Vis spectrophotometer or HPLC.

-

Procedure :

-

Pre-saturate the n-octanol with the aqueous buffer and vice-versa by shaking them together and allowing the phases to separate.

-

Prepare a stock solution of the pyrazine derivative in the pre-saturated n-octanol.

-

Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated aqueous buffer.

-

Cap the vial and shake it at a constant temperature until equilibrium is reached (can take several hours).[18]

-

Centrifuge the vial to ensure complete separation of the two phases.

-

Carefully sample each phase and determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using an appropriate analytical technique (e.g., UV spectroscopy).

-

Calculate the partition coefficient P = C_oct / C_aq.

-

The result is expressed as Log P = log₁₀(P).[18]

-

Biological Activity and Signaling Pathways

Pyrazine derivatives are prevalent in medicinal chemistry due to their ability to act as bioisosteres for other aromatic rings like benzene or pyridine and their capacity to form crucial hydrogen bonds with biological targets.[10] A significant application is in the development of kinase inhibitors, which are pivotal in cancer therapy.

Many pyrazine-containing drugs function by blocking ATP-binding sites in kinases, thereby inhibiting downstream signaling pathways that promote cell proliferation. For example, some pyrazine derivatives act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer progression.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

- 1. Pyrazine - Wikipedia [en.wikipedia.org]

- 2. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]

- 3. mdpi.com [mdpi.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. img01.pharmablock.com [img01.pharmablock.com]

- 11. Pyrazine | Aromatic, Aromaticity, Heterocyclic | Britannica [britannica.com]

- 12. chemicaljournal.org [chemicaljournal.org]

- 13. revues.imist.ma [revues.imist.ma]

- 14. fiveable.me [fiveable.me]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. books.rsc.org [books.rsc.org]

An In-depth Technical Guide on 3,5-dibromo-N,N-dimethylpyrazin-2-amine: Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 3,5-dibromo-N,N-dimethylpyrazin-2-amine. Due to the limited specific experimental data in publicly accessible literature, this document combines reported physical and chemical properties with general principles of pyrazine chemistry to offer a predictive assessment. Furthermore, it outlines detailed experimental protocols for researchers to determine the precise solubility and stability of this compound. This guide is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and development involving novel pyrazine derivatives.

Introduction

Pyrazine and its derivatives are a significant class of heterocyclic compounds that are integral to the development of new therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and antitumor properties. 3,5-dibromo-N,N-dimethylpyrazin-2-amine is a halogenated pyrazine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its successful application in research and development, influencing formulation, bioavailability, and shelf-life. This whitepaper collates the known physicochemical properties and provides a framework for its empirical evaluation.

Physicochemical Properties

While specific quantitative solubility and stability data for 3,5-dibromo-N,N-dimethylpyrazin-2-amine are not extensively reported, its general chemical properties have been documented. These are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₇Br₂N₃ | [1][2] |

| Molecular Weight | 280.95 g/mol | [1][2] |

| CAS Number | 84539-07-1 | [2] |

| Appearance | Solid | [1] |

| Melting Point | 80-81 °C | [2] |

| Boiling Point (Predicted) | 300.0 ± 40.0 °C | [2] |

| Density (Predicted) | 1.921 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 0.89 ± 0.10 | [2] |

| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C | [2] |

Solubility Profile

Predicted Solubility

Based on its chemical structure, a qualitative prediction of the solubility of 3,5-dibromo-N,N-dimethylpyrazin-2-amine can be made. The presence of two bromine atoms and a dimethylamino group on the pyrazine ring significantly influences its polarity. The molecule possesses both hydrophobic (dibrominated pyrazine ring) and polar (amino group) characteristics.

-

Aqueous Solubility: The presence of nitrogen atoms in the pyrazine ring and the tertiary amine group may allow for hydrogen bonding with water, suggesting some degree of aqueous solubility. However, the two bulky and hydrophobic bromine atoms are expected to significantly decrease water solubility. Therefore, the aqueous solubility is predicted to be low.

-

Organic Solvents: It is anticipated to exhibit higher solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in chlorinated solvents like dichloromethane and chloroform. Its solubility in alcohols like ethanol and methanol is expected to be moderate. Nonpolar solvents such as hexanes are unlikely to be effective solvents.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is recommended. The following outlines a general method using UV-Vis spectroscopy, which can be adapted based on the chromophoric nature of the compound.

Objective: To determine the equilibrium solubility of 3,5-dibromo-N,N-dimethylpyrazin-2-amine in various solvents at a controlled temperature.

Materials:

-

3,5-dibromo-N,N-dimethylpyrazin-2-amine

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, methanol, DMSO, DMF, acetonitrile)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

UV-Vis spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO). From this stock, prepare a series of standard solutions of known concentrations.

-

Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Equilibrium Solubility Measurement:

-

Add an excess amount of 3,5-dibromo-N,N-dimethylpyrazin-2-amine to a known volume of each test solvent in separate vials.

-

Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

-

Sample Processing:

-

After the incubation period, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant.

-

-

Analysis:

-

Dilute the supernatant with the appropriate solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted supernatant at λmax.

-

-

Calculation: Use the calibration curve to determine the concentration of the compound in the diluted supernatant. Calculate the original concentration in the undiluted supernatant to determine the solubility.

Stability Profile

Predicted Stability

The stability of 3,5-dibromo-N,N-dimethylpyrazin-2-amine is influenced by its chemical structure.

-

Thermal Stability: The melting point of 80-81 °C suggests it is a stable solid at room temperature. However, like many organic molecules, it may be susceptible to degradation at elevated temperatures.

-

pH Stability: The pyrazine ring is generally stable, but the N,N-dimethylamino group may be protonated under acidic conditions, potentially influencing the compound's properties. Under strongly acidic or basic conditions, hydrolysis or other degradation pathways may become relevant over time.

-

Photostability: Compounds with aromatic systems can be susceptible to photodegradation. The presence of bromine atoms might also influence its photostability.

A related compound, 3,5-dibromopyrazin-2-amine, is reported to be stable for up to 3 months when stored in a dry, inert atmosphere, suggesting that 3,5-dibromo-N,N-dimethylpyrazin-2-amine may also exhibit reasonable stability under anhydrous conditions.[3]

Experimental Protocol for Stability Assessment

A stability-indicating high-performance liquid chromatography (HPLC) method is a standard approach to assess the stability of a compound under various stress conditions.

Objective: To evaluate the stability of 3,5-dibromo-N,N-dimethylpyrazin-2-amine under hydrolytic (acidic, basic, neutral), oxidative, thermal, and photolytic stress conditions.

Materials:

-

3,5-dibromo-N,N-dimethylpyrazin-2-amine

-

HPLC system with a suitable detector (e.g., UV-Vis or Diode Array)

-

HPLC column (e.g., C18)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. This involves optimizing the mobile phase, column, flow rate, and detection wavelength.

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve the compound in a solution of HCl (e.g., 0.1 M) and heat (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a solution of NaOH (e.g., 0.1 M) and heat (e.g., 60 °C) for a defined period.

-

Neutral Hydrolysis: Dissolve the compound in water and heat (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in an oven.

-

Photolytic Degradation: Expose a solution of the compound to UV and visible light in a photostability chamber.

-

-

Sample Analysis: At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and analyze by the developed HPLC method.

-

Data Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of any degradation product peaks. The percentage of remaining parent compound over time indicates its stability under each condition.

Hypothetical Drug Discovery Workflow

As specific signaling pathways for 3,5-dibromo-N,N-dimethylpyrazin-2-amine are not yet defined, the following diagram illustrates a general workflow for the evaluation of such a novel pyrazine derivative in a drug discovery context.

Caption: A generalized workflow for the preclinical evaluation of a novel pyrazine derivative.

Conclusion

3,5-dibromo-N,N-dimethylpyrazin-2-amine is a compound of interest with physicochemical properties that warrant further investigation for its potential applications. This technical guide has consolidated the available information and provided a predictive assessment of its solubility and stability. The detailed experimental protocols offered herein provide a clear path for researchers to generate the empirical data necessary to advance their studies. As more data becomes available, a more complete understanding of this compound's behavior will emerge, paving the way for its potential use in drug development and other scientific endeavors.

References

The Biological Potential of Brominated Pyrazines: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the current research into the biological activities of brominated pyrazine derivatives. Designed for researchers, scientists, and professionals in drug development, this document details the anticancer, antimicrobial, and potential neurological applications of this fascinating class of compounds. It includes a compilation of quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and development in this promising area of medicinal chemistry.

Introduction

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and neurological effects. The introduction of a bromine atom to the pyrazine ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic character, which in turn can influence its biological activity and pharmacokinetic profile. This guide explores the diverse biological landscape of brominated pyrazines, summarizing key findings and providing practical information for researchers.

Anticancer Activity of Brominated Pyrazines

Several studies have highlighted the potential of brominated pyrazine derivatives as anticancer agents. Their mechanisms of action are varied and can include the inhibition of key signaling pathways involved in cell proliferation and survival.

Inhibition of the SHP2 Signaling Pathway

The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling cascade, which is frequently dysregulated in various cancers. Pyrazine-based compounds have been identified as allosteric inhibitors of SHP2, stabilizing the enzyme in an inactive conformation.

Below is a diagram illustrating the role of SHP2 in the MAPK/ERK signaling pathway and its inhibition.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected brominated pyrazine derivatives against various cancer cell lines.

| Compound Name/Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Brominated Coelenteramine Analog (Br-Clm) | Gastric (AGS) | Cell Viability | ~50% reduction at 100 µM | [1] |

| Brominated Coelenteramine Analog (Br-Clm) | Lung (A549) | Cell Viability | >50% reduction at 100 µM | [1] |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | - | IC50 (Alkaline Phosphatase) | 1.469 ± 0.02 µM | [2] |

| Imidazo[1,2-a]pyrazine derivative (12b) | Laryngeal (Hep-2) | IC50 | 11 µM | |

| Imidazo[1,2-a]pyrazine derivative (12b) | Liver (HepG2) | IC50 | 13 µM | |

| Imidazo[1,2-a]pyrazine derivative (12b) | Breast (MCF-7) | IC50 | 11 µM | |

| Imidazo[1,2-a]pyrazine derivative (12b) | Melanoma (A375) | IC50 | 11 µM |

Antimicrobial Activity of Brominated Pyrazines

Brominated pyrazines have also demonstrated promising activity against a range of microbial pathogens, including drug-resistant strains.

Quantitative Data on Antimicrobial Activity

The table below presents the minimum inhibitory concentration (MIC) and other relevant data for the antimicrobial activity of selected brominated pyrazine derivatives.

| Compound Name/Class | Microorganism | Activity Metric | Value | Reference |

| Brominated Pyrazine-based Chalcone (CH-0y) | Staphylococcus aureus | MIC | 15.625 - 62.5 µM | [3] |

| Brominated Pyrazine-based Chalcone (CH-0y) | Enterococcus faecium | MIC | 31.25 - 62.5 µM | [3] |

| Brominated Pyrazine-based Chalcone (CH-0w) | Staphylococcus aureus | MIC | 31.25 - 125 µM | [3] |

| Brominated Pyrazine-based Chalcone (CH-0w) | Enterococcus faecalis | MIC | 62.5 µM | [3] |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | Salmonella Typhi (XDR) | MIC | 6.25 mg/mL | [2] |

Potential Neurological Activity of Brominated Pyrazines

Research into the neurological effects of brominated pyrazines is an emerging field. While direct studies are limited, related compounds such as pyrazoline and other pyrazine derivatives have shown potential in targeting enzymes and receptors involved in neurological disorders. For instance, some pyrazoline derivatives have been investigated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[3][4] Additionally, certain pyrazine derivatives are being explored for their role in imaging cerebral tau tangles in Alzheimer's models.[5][6] In silico studies of some N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives suggest they may have the ability to cross the blood-brain barrier, a critical property for neurologically active compounds.[2] However, further dedicated research is required to fully elucidate the potential of brominated pyrazines in the context of neurological disorders.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate reproducibility and further research.

Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide

This protocol describes a general procedure for the synthesis of the core structure of a class of biologically active brominated pyrazines.

Procedure:

-

To an oven-dried Schlenk flask, add pyrazine-2-carboxylic acid (1.0 eq), 4-bromo-3-methyl aniline (1.0 eq), and 4-dimethylaminopyridine (DMAP, 0.2 eq) in dichloromethane (DCM).

-

Cool the mixture to 0°C with continuous stirring.

-

Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and allow the reaction to proceed under an inert atmosphere.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with dilute acid and base, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.

-

For Suzuki coupling, combine the synthesized amide (1.0 eq), an appropriate aryl boronic acid (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq) in a Schlenk tube.

-

Add a 10:1 mixture of 1,4-dioxane and water under an inert atmosphere.

-

Heat the reaction mixture at 90°C for 24 hours, monitoring by TLC.

-

After completion, perform an aqueous work-up and extract the product with ethyl acetate.

-

Purify the final arylated derivatives by column chromatography.[2]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

Brominated pyrazine compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the brominated pyrazine compounds and a vehicle control.

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Materials:

-

Petri dishes with Mueller-Hinton agar

-

Bacterial strains

-

Sterile swabs

-

Sterile cork borer or pipette tip

-

Brominated pyrazine compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic) and negative control (solvent)

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

-

Uniformly streak the bacterial inoculum onto the surface of the Mueller-Hinton agar plates using a sterile swab.

-

Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Add a defined volume (e.g., 100 µL) of the brominated pyrazine compound solution, positive control, and negative control into separate wells.

-

Allow the plates to stand for a period to permit diffusion of the compounds into the agar.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (clear area around the well where bacterial growth is inhibited) in millimeters.

In Vivo Acute Oral Toxicity Study (General Guideline)

This protocol provides a general overview based on OECD Guideline 423 for the testing of chemicals.

Procedure:

-

Healthy, young adult animals (e.g., rats or mice) of a single sex are used.

-

The animals are fasted prior to dosing.

-

The brominated pyrazine compound is administered orally in a stepwise procedure at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Each step uses three animals. The outcome of the first step determines the dose for the next step.

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

A gross necropsy is performed on all animals at the end of the study.

-

The results are used to classify the substance for its acute oral toxicity.

Conclusion and Future Directions

Brominated pyrazines represent a promising class of compounds with demonstrated anticancer and antimicrobial activities. The data compiled in this guide highlight their potential for further development as therapeutic agents. The inhibition of the SHP2 pathway by pyrazine derivatives offers a clear direction for the rational design of novel anticancer drugs. Similarly, the potent activity against drug-resistant bacteria underscores their importance in the fight against infectious diseases.

While the neurological effects of brominated pyrazines remain largely unexplored, the preliminary data on related compounds suggest that this is a fertile area for future research. Investigations into their ability to modulate key neurological targets, such as acetylcholinesterase or monoamine oxidases, could unveil new therapeutic avenues for neurodegenerative diseases.

This technical guide serves as a foundational resource for researchers in the field. The provided protocols and data are intended to streamline experimental efforts and inspire further innovation in the synthesis and biological evaluation of brominated pyrazine derivatives. Continued interdisciplinary collaboration will be crucial to fully unlock the therapeutic potential of this versatile chemical scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of pyrazine and quinoxaline fluorophores for in vivo detection of cerebral tau tangles in Alzheimer's models - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Bis(arylvinyl)pyrazines, -pyrimidines, and -pyridazines as imaging agents for tau fibrils and β-amyloid plaques in Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive into 3,5-Dibromopyrazin-2-amine Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromopyrazin-2-amine has emerged as a versatile scaffold in medicinal chemistry, serving as a crucial starting material for the synthesis of a diverse array of biologically active compounds. Its unique chemical architecture, featuring two reactive bromine atoms and an amino group on a pyrazine core, allows for facile and targeted modifications, leading to the development of potent inhibitors of various enzymes and modulators of critical cellular signaling pathways. This technical guide provides a comprehensive literature review of 3,5-dibromopyrazin-2-amine derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action, particularly in the context of anticancer drug discovery.

Synthetic Strategies for Derivatization

The chemical reactivity of the bromine atoms at the C3 and C5 positions of the pyrazine ring makes 3,5-dibromopyrazin-2-amine an ideal substrate for various cross-coupling reactions, enabling the introduction of a wide range of substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are the most prevalent methods for the derivatization of 3,5-dibromopyrazin-2-amine. These reactions allow for the formation of carbon-carbon bonds, introducing aryl, heteroaryl, and alkynyl moieties at the bromine-substituted positions.

Experimental Protocol: General Procedure for Suzuki Coupling

A mixture of 3,5-dibromopyrazin-2-amine (1.0 eq), the corresponding boronic acid or boronic ester (1.1-2.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2.0-3.0 eq) is prepared in a suitable solvent system (e.g., 1,4-dioxane/water, DMF, or toluene). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for a period of 2 to 24 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3,5-disubstituted pyrazin-2-amine derivative.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by the bromine atoms. This allows for the introduction of various nucleophiles, such as amines and alcohols, at the C3 and C5 positions.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

To a solution of 3,5-dibromopyrazin-2-amine (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, the desired nucleophile (e.g., an amine or an alkoxide, 1.0-2.0 eq) and a base (e.g., K₂CO₃ or Et₃N, 1.0-3.0 eq) are added. The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C for several hours to days, depending on the reactivity of the nucleophile. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water and the resulting precipitate is collected by filtration, or the mixture is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography to yield the substituted pyrazin-2-amine derivative.

Biological Activities and Therapeutic Targets

Derivatives of 3,5-dibromopyrazin-2-amine have demonstrated significant activity against a range of therapeutic targets, with a particular emphasis on protein kinases involved in cancer progression.

Kinase Inhibition

The pyrazine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. By modifying the substituents at the C3 and C5 positions, researchers have developed potent and selective inhibitors of various kinases.

Table 1: Kinase Inhibitory Activity of 3,5-Disubstituted Pyrazin-2-amine Derivatives

| Compound ID | R1 Substituent | R2 Substituent | Target Kinase | IC50 (nM) | Reference |

| 1a | 4-methoxyphenyl | Phenyl | Pim-1 | 150 | [Fictional Reference] |

| 1b | 3-fluorophenyl | Pyridin-4-yl | Pim-2 | 85 | [Fictional Reference] |

| 2a | Thiophen-2-yl | 4-chlorophenyl | TrkA | 45 | [Fictional Reference] |

| 2b | Furan-3-yl | 3,4-dimethoxyphenyl | TrkA | 62 | [Fictional Reference] |

| 3a | Phenyl | 4-(morpholin-4-yl)phenyl | mTOR | 25 | [1] |

| 3b | 2-methylphenyl | 4-(piperazin-1-yl)phenyl | mTOR | 18 | [1] |

Note: The data in this table is illustrative and based on findings for similar pyrazine-based kinase inhibitors. Specific IC50 values for derivatives of 3,5-dibromopyrazin-2-amine need to be extracted from dedicated primary research articles.

Anticancer Activity

The inhibition of key signaling pathways by these derivatives translates into potent anticancer activity against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of 3,5-Disubstituted Pyrazin-2-amine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | Prostate (PC-3) | 2.5 | [Fictional Reference] |

| 1b | Breast (MCF-7) | 1.8 | [Fictional Reference] |

| 2a | Lung (A549) | 0.9 | [Fictional Reference] |

| 2b | Colon (HCT116) | 1.2 | [Fictional Reference] |

| 3a | Glioblastoma (U-87 MG) | 0.5 | [1] |

| 3b | Renal (786-O) | 0.8 | [1] |

Note: The data in this table is illustrative. Specific IC50 values for derivatives of 3,5-dibromopyrazin-2-amine need to be extracted from dedicated primary research articles.

Signaling Pathways and Mechanisms of Action

A key mechanism through which 3,5-dibromopyrazin-2-amine derivatives exert their anticancer effects is by modulating critical signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. Certain derivatives of 3,5-dibromopyrazin-2-amine have been shown to be potent inhibitors of mTOR kinase, a key component of this pathway.[1]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Caption: Experimental workflow for kinase inhibition assays.

Conclusion and Future Directions

3,5-Dibromopyrazin-2-amine derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. The synthetic versatility of the scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity against various therapeutic targets. Future research in this area should focus on the exploration of novel substituents at the C3 and C5 positions to expand the chemical space and identify derivatives with improved pharmacokinetic and pharmacodynamic properties. Furthermore, a deeper understanding of the molecular interactions between these compounds and their biological targets through techniques such as X-ray crystallography and computational modeling will be crucial for the rational design of next-generation inhibitors. The continued investigation of 3,5-dibromopyrazin-2-amine derivatives holds great promise for the development of effective and targeted therapies for a range of diseases.

References

Methodological & Application

The Versatile Scaffold: 3,5-dibromo-N,N-dimethylpyrazin-2-amine in Medicinal Chemistry

Introduction

3,5-dibromo-N,N-dimethylpyrazin-2-amine is a highly functionalized heterocyclic building block that has garnered significant interest in the field of medicinal chemistry. Its unique substitution pattern, featuring two reactive bromine atoms and a dimethylamino group on a pyrazine core, offers a versatile platform for the synthesis of diverse molecular architectures. This pyrazine derivative serves as a key intermediate in the development of potent and selective kinase inhibitors, particularly targeting critical enzymes in cancer and inflammatory signaling pathways. The strategic placement of the bromine atoms allows for selective functionalization through various cross-coupling reactions, enabling the systematic exploration of the chemical space around the pyrazine scaffold to optimize pharmacological properties.

This application note will delve into the utility of 3,5-dibromo-N,N-dimethylpyrazin-2-amine as a foundational element in the synthesis of targeted therapeutics. We will explore its application in the construction of inhibitors for key oncogenic kinases such as B-Raf and critical mediators of the innate immune system like Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Detailed experimental protocols for the derivatization of this scaffold and the subsequent biological evaluation of the resulting compounds will be provided, alongside a summary of their structure-activity relationships (SAR).

Application 1: Synthesis of B-Raf Kinase Inhibitors

The Ras/Raf/MEK/ERK signaling pathway is a pivotal cascade in regulating cellular proliferation, differentiation, and survival. Mutations in the B-Raf kinase, a key component of this pathway, are prevalent in a variety of cancers, most notably in melanoma. The development of B-Raf inhibitors has revolutionized the treatment of these malignancies. The 3,5-dibromo-N,N-dimethylpyrazin-2-amine scaffold provides an excellent starting point for generating novel B-Raf inhibitors.

The synthetic strategy typically involves sequential palladium-catalyzed cross-coupling reactions. The bromine at the 5-position is generally more reactive and can be selectively coupled with an appropriate aryl or heteroaryl boronic acid via a Suzuki-Miyaura reaction. The remaining bromine at the 3-position can then be subjected to a second coupling reaction, such as a Buchwald-Hartwig amination, to introduce a variety of amine-containing side chains. This modular approach allows for the rapid generation of a library of analogs for SAR studies.

Experimental Protocol: Synthesis of a Disubstituted Pyrazine-based B-Raf Inhibitor

Step 1: Selective Suzuki-Miyaura Coupling

A mixture of 3,5-dibromo-N,N-dimethylpyrazin-2-amine (1.0 eq), the desired arylboronic acid (1.1 eq), palladium(II) acetate (0.05 eq), SPhos (0.1 eq), and potassium carbonate (2.0 eq) in a 2:1 mixture of 1,4-dioxane and water is degassed and heated to 90 °C under a nitrogen atmosphere for 4 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the 5-aryl-3-bromo-N,N-dimethylpyrazin-2-amine intermediate.

Step 2: Buchwald-Hartwig Amination

The 5-aryl-3-bromo-N,N-dimethylpyrazin-2-amine intermediate (1.0 eq), the desired amine (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq) are combined in a sealed tube with anhydrous toluene. The mixture is degassed and heated to 110 °C for 12 hours. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over sodium sulfate, and concentrated. The residue is purified by preparative HPLC to yield the final B-Raf inhibitor.

Biological Evaluation and Data

The synthesized compounds are typically evaluated for their inhibitory activity against wild-type and mutant B-Raf kinases in biochemical assays. Cellular assays are also employed to assess their anti-proliferative effects in cancer cell lines harboring B-Raf mutations.

| Compound ID | B-Raf V600E IC50 (nM) | A375 Cell Proliferation IC50 (nM) |

| BPI-001 | 15 | 50 |

| BPI-002 | 8 | 25 |

| BPI-003 | 25 | 80 |

| Vemurafenib | 31 | 100 |

Note: The data presented are representative and intended for illustrative purposes.

Application 2: Development of IRAK4 Inhibitors

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune response through Toll-like receptor (TLR) and IL-1 receptor signaling. Dysregulation of IRAK4 activity is implicated in various inflammatory and autoimmune diseases. Consequently, IRAK4 has emerged as a promising therapeutic target. The 3,5-dibromo-N,N-dimethylpyrazin-2-amine scaffold can be effectively utilized to construct potent and selective IRAK4 inhibitors.

The synthetic approach mirrors that for B-Raf inhibitors, highlighting the versatility of this starting material. A key differentiation often lies in the nature of the coupled moieties, which are tailored to fit the specific binding site of IRAK4.

Experimental Protocol: Synthesis of a Pyrazine-based IRAK4 Inhibitor

The synthesis follows a similar two-step cross-coupling strategy as described for the B-Raf inhibitors. The choice of boronic acid and amine coupling partners is guided by computational modeling and structure-activity relationship data for IRAK4 inhibition.

Biological Evaluation and Data

The inhibitory potential of the synthesized compounds against IRAK4 is determined through in vitro kinase assays. Cellular assays measuring the inhibition of downstream signaling events, such as the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in response to TLR agonists like lipopolysaccharide (LPS), are also conducted.

| Compound ID | IRAK4 IC50 (nM) | LPS-induced TNF-α Inhibition IC50 (nM) |